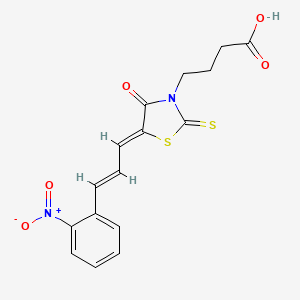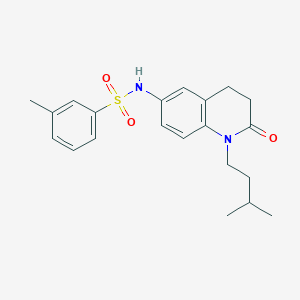
4-((Z)-5-((E)-3-(2-nitrophenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a thiazolidine derivative with a nitrophenyl group and a butanoic acid group. Thiazolidines are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The nitrophenyl group is a functional group consisting of a phenyl ring bonded to a nitro group, and the butanoic acid group is a four-carbon carboxylic acid .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazolidine ring, possibly through a condensation reaction of a suitable amine, carbonyl compound, and sulfur-containing compound. The nitrophenyl group could potentially be introduced through a nitration reaction, and the butanoic acid group could be introduced through various carbon-carbon bond-forming reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered thiazolidine ring, the aromatic nitrophenyl group, and the linear butanoic acid group. The presence of the nitro group and the carboxylic acid group could result in interesting electronic and steric effects .Chemical Reactions Analysis
As a thiazolidine derivative, this compound could potentially undergo reactions at the sulfur or nitrogen atoms of the ring. The nitrophenyl group could undergo reactions typical of aromatic nitro compounds, such as reduction. The butanoic acid group could participate in reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents, and the aromatic nitrophenyl group could contribute to its UV-visible absorption properties .Aplicaciones Científicas De Investigación
- Application : Researchers have utilized 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) as a photoprotecting group to cage a primary amine initiator. Upon UV irradiation, NPPOC photocages undergo quantitative deprotection, leading to better polymerization control compared to previously reported photocaged amines for NCA polymerizations. This advancement allows for precise control over polypeptide synthesis, including efficient chain extension and the synthesis of block copolymers .
Photo-controlled Polymerization
Metal Coordination Chemistry
These applications highlight the versatility and potential impact of this intriguing compound. Researchers continue to explore its properties and applications, paving the way for exciting advancements in various scientific fields. 🌟 .
Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would depend on the specifics of the reaction .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S2/c19-14(20)9-4-10-17-15(21)13(25-16(17)24)8-3-6-11-5-1-2-7-12(11)18(22)23/h1-3,5-8H,4,9-10H2,(H,19,20)/b6-3+,13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXGNLIZOPKOAN-HUHFURAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=C2C(=O)N(C(=S)S2)CCCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Z)-5-((E)-3-(2-nitrophenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2497965.png)
![Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride](/img/structure/B2497966.png)
![(E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2497968.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2497969.png)



![2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2497975.png)


![3-(4-chlorophenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497982.png)
![(1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2497986.png)

